![molecular formula C9H14F2N3O13P3 B12321274 [[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12321274.png)
[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,2’-Difluorodeoxycytidine 5’-triphosphate is a deoxycytidine analogue known for its significant role in inhibiting DNA synthesis and inducing cell death. It has been extensively studied for its applications in cancer treatment due to its ability to interfere with the replication of DNA in rapidly dividing cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluorodeoxycytidine 5’-triphosphate involves the phosphorylation of 2’,2’-Difluorodeoxycytidine. This process typically requires the use of specific kinases such as deoxycytidine kinase, thymidine kinase, deoxycytidine monophosphate kinase, and nucleoside diphosphate kinase . The reaction conditions often include the presence of adenosine triphosphate as a phosphate donor and magnesium ions as a cofactor to facilitate the phosphorylation process .
Industrial Production Methods: Industrial production of 2’,2’-Difluorodeoxycytidine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified using techniques such as high-performance liquid chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,2’-Difluorodeoxycytidine 5’-triphosphate primarily undergoes phosphorylation and deamination reactions. The compound can be deaminated to form 2’,2’-Difluorodeoxyuridine, which is a major extracellular catabolite .
Common Reagents and Conditions: The deamination reaction is facilitated by enzymes such as deoxycytidine deaminase. Inhibitors like 3,4,5,6-tetrahydrouridine can be used to study the kinetics of these reactions by preventing deamination .
Major Products: The major products formed from the reactions of 2’,2’-Difluorodeoxycytidine 5’-triphosphate include 2’,2’-Difluorodeoxyuridine and other phosphorylated derivatives .
Wissenschaftliche Forschungsanwendungen
2’,2’-Difluorodeoxycytidine 5’-triphosphate has a wide range of applications in scientific research:
Wirkmechanismus
2’,2’-Difluorodeoxycytidine 5’-triphosphate exerts its effects by incorporating into the DNA strand during replication. This incorporation leads to the termination of DNA synthesis, as the modified nucleotide prevents the addition of further nucleotides . The compound also inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides from ribonucleotides . This dual mechanism results in the depletion of deoxyribonucleotide pools and the inhibition of DNA synthesis, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2’,2’-Difluorodeoxyuridine: A deaminated metabolite of 2’,2’-Difluorodeoxycytidine, known for its role in the catabolism of the parent compound.
2’-Deoxy-2’-fluorocytidine: Another fluorinated deoxycytidine analogue with antiviral properties.
Uniqueness: 2’,2’-Difluorodeoxycytidine 5’-triphosphate is unique due to its potent inhibitory effects on DNA synthesis and its ability to induce cell death through multiple pathways. Its dual mechanism of action, involving both DNA incorporation and ribonucleotide reductase inhibition, distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXEIOKAJSRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N3O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

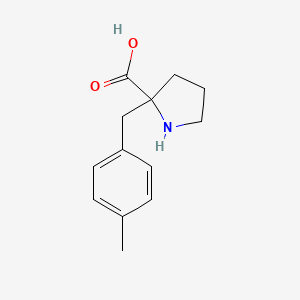
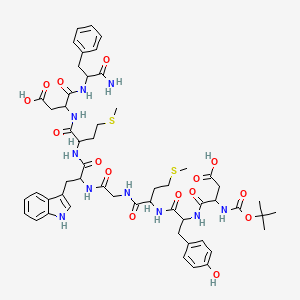
![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/structure/B12321233.png)
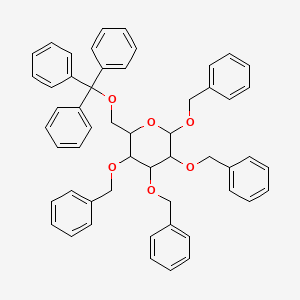
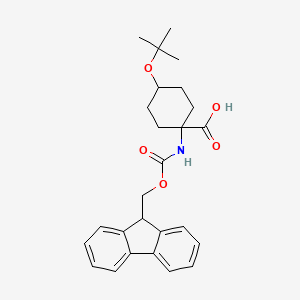
![2-(1-Methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl)ethanol](/img/structure/B12321243.png)

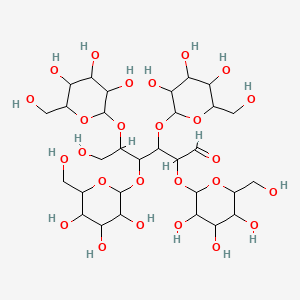
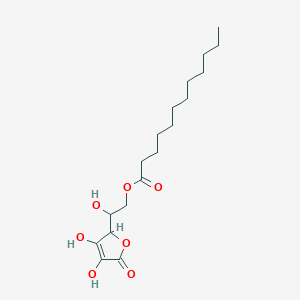
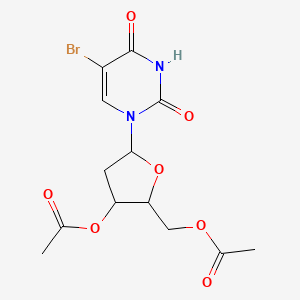
![7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol](/img/structure/B12321280.png)
